molecular formula C18H18ClN3O4 B15020297 N-(3-chlorophenyl)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3-chlorophenyl)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B15020297
M. Wt: 375.8 g/mol
InChI Key: JYHIBYIYKZVGMP-RGVLZGJSSA-N
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Description

N-(3-CHLOROPHENYL)-2-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a hydrazinecarbonyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROPHENYL)-2-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves a multi-step process. One common method includes the condensation of 3-chloroaniline with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reacted with acetic anhydride and hydrazine hydrate under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazinecarbonyl group can yield corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

  • N-(3-CHLOROPHENYL)-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE
  • Acetanilide, 3’-chloro-
  • m-Chloroacetanilide

Comparison: N-(3-CHLOROPHENYL)-2-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to the presence of both the dimethoxyphenyl and hydrazinecarbonyl groups, which confer distinct chemical reactivity and potential biological activity. In contrast, similar compounds like N-(3-CHLOROPHENYL)-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE lack these specific functional groups, resulting in different chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C18H18ClN3O4/c1-25-15-8-3-5-12(18(15)26-2)11-20-22-17(24)10-16(23)21-14-7-4-6-13(19)9-14/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

JYHIBYIYKZVGMP-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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